molecular formula C18H17N3O3 B14676465 ((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid CAS No. 32683-54-8

((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid

Cat. No.: B14676465
CAS No.: 32683-54-8
M. Wt: 323.3 g/mol
InChI Key: RLMROJFOKGLOEJ-UHFFFAOYSA-N
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Description

((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid is a complex organic compound that belongs to the class of pyrazolone derivatives This compound is characterized by its unique structure, which includes a pyrazolone ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid typically involves the reaction of 4-aminoantipyrine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in acetone, followed by heating and stirring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolone derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Medicine

In medicine, this compound is being investigated for its therapeutic potential. It is considered a promising candidate for the treatment of various diseases due to its bioactive properties .

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of ((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)benzoic acid is unique due to its specific substitution pattern and the presence of both pyrazolone and benzoic acid moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

32683-54-8

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]benzoic acid

InChI

InChI=1S/C18H17N3O3/c1-12-16(19-14-10-8-13(9-11-14)18(23)24)17(22)21(20(12)2)15-6-4-3-5-7-15/h3-11,19H,1-2H3,(H,23,24)

InChI Key

RLMROJFOKGLOEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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